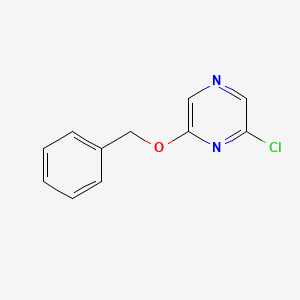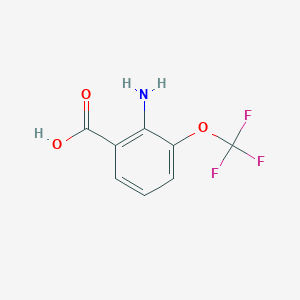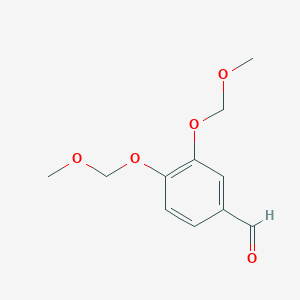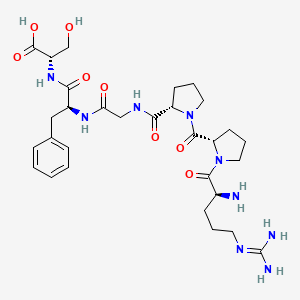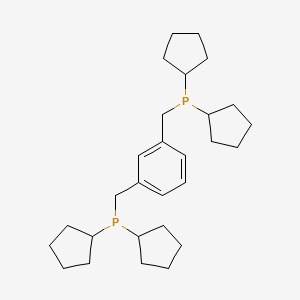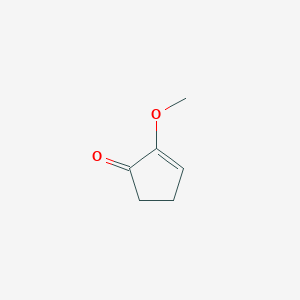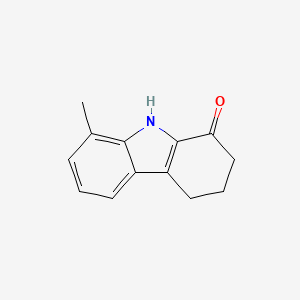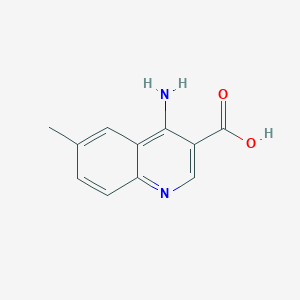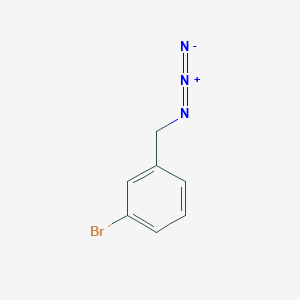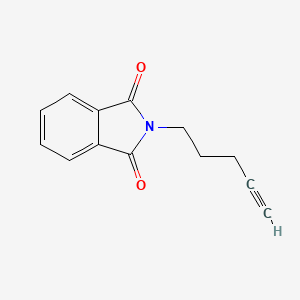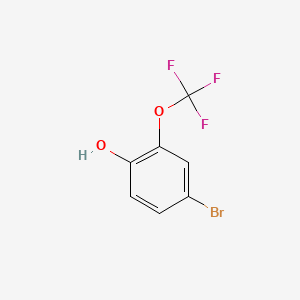
3-Bromoperileno
Descripción general
Descripción
3-Bromoperylene is an organic compound containing a bromine atom attached to the perylene structure. It is known for its stability and thermal properties, making it a valuable intermediate in organic synthesis. The compound appears as orange-yellow crystals and is used in the preparation of large aromatic hydrocarbons and organic dyes .
Aplicaciones Científicas De Investigación
3-Bromoperylene has a wide range of applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool.
Mecanismo De Acción
Target of Action
3-Bromoperylene is an organic compound that contains a bromine atom It is known to be used in the synthesis of large aromatic hydrocarbons and organic dyes . It is also used in the preparation of optoelectronic materials and in the research of organic electronic devices .
Mode of Action
The mode of action of 3-Bromoperylene is primarily through its interactions in chemical reactions. For instance, it has been used in the Mizoroki-Heck reaction, a palladium-catalyzed carbon-carbon cross-coupling reaction . The reaction can be regulated in different dimensions with a constant catalyst molecule, including the molecular orbital gating of Pd(0) catalyst, the on/off switching of the Mizoroki-Heck reaction, the promotion of its turnover frequency, and the regulation of each elementary reaction within the Mizoroki-Heck catalytic cycle .
Biochemical Pathways
It is known that 3-bromoperylene can be involved in various chemical reactions, such as the mizoroki-heck reaction , which could potentially influence various biochemical pathways.
Pharmacokinetics
It is known that 3-bromoperylene is a solid compound with good stability and thermal stability . . These properties may influence its bioavailability and pharmacokinetic behavior.
Result of Action
It is known that 3-bromoperylene can participate in chemical reactions that lead to the formation of new compounds . For instance, in the Mizoroki-Heck reaction, 3-Bromoperylene can contribute to the formation of a cross-coupling product .
Action Environment
The action of 3-Bromoperylene can be influenced by environmental factors. For instance, while 3-Bromoperylene is stable under anhydrous conditions, it may decompose in a humid environment . Therefore, the storage conditions can significantly impact the stability and efficacy of 3-Bromoperylene .
Análisis Bioquímico
Biochemical Properties
3-Bromoperylene plays a significant role in biochemical reactions, particularly in photophysical and photochemical processes. It interacts with various biomolecules, including enzymes and proteins, through charge transfer and electron donor-acceptor interactions . For instance, 3-Bromoperylene has been shown to form a triplet state upon photoexcitation, which can participate in energy transfer processes . Additionally, it can interact with enzymes involved in oxidative stress responses, influencing their activity and stability .
Cellular Effects
The effects of 3-Bromoperylene on cellular processes are diverse and significant. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Bromoperylene can induce oxidative stress in cells, leading to the activation of stress response pathways and changes in gene expression . It also affects cellular metabolism by interacting with key metabolic enzymes, thereby altering the metabolic flux and energy production within the cell .
Molecular Mechanism
At the molecular level, 3-Bromoperylene exerts its effects through various mechanisms. One of the primary mechanisms is its ability to participate in charge transfer processes, which can lead to the formation of reactive oxygen species (ROS) and subsequent oxidative stress . Additionally, 3-Bromoperylene can bind to specific biomolecules, such as proteins and enzymes, altering their structure and function . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction .
Temporal Effects in Laboratory Settings
The effects of 3-Bromoperylene can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 3-Bromoperylene can degrade over time, leading to a decrease in its activity and effectiveness . Additionally, long-term exposure to 3-Bromoperylene can result in cumulative effects on cellular processes, such as prolonged oxidative stress and changes in gene expression .
Dosage Effects in Animal Models
The effects of 3-Bromoperylene vary with different dosages in animal models. At low doses, 3-Bromoperylene may have minimal effects on cellular function, while higher doses can lead to significant toxic or adverse effects . For instance, high doses of 3-Bromoperylene have been associated with increased oxidative stress, cellular damage, and alterations in metabolic pathways . It is important to determine the appropriate dosage to minimize adverse effects while maximizing its beneficial properties .
Metabolic Pathways
3-Bromoperylene is involved in various metabolic pathways, including those related to oxidative stress and energy production. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism and detoxification . Additionally, 3-Bromoperylene can influence the levels of metabolites involved in glycolysis and mitochondrial respiration, thereby affecting the overall metabolic flux within the cell .
Transport and Distribution
The transport and distribution of 3-Bromoperylene within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes through passive diffusion or facilitated transport mechanisms . Once inside the cell, 3-Bromoperylene can bind to various intracellular proteins, influencing its localization and accumulation within specific cellular compartments . This distribution pattern can affect its activity and function within the cell .
Subcellular Localization
3-Bromoperylene exhibits specific subcellular localization patterns, which can influence its activity and function. It has been observed to localize within the mitochondria, where it can interact with mitochondrial enzymes and influence energy production . Additionally, 3-Bromoperylene can localize within the nucleus, where it may affect gene expression and DNA repair processes . The subcellular localization of 3-Bromoperylene is determined by various factors, including targeting signals and post-translational modifications .
Métodos De Preparación
3-Bromoperylene can be synthesized through the bromination of perylene. The reaction typically involves the use of bromine or N-bromosuccinimide in a solvent such as dimethylformamide. The reaction conditions, including temperature and reaction time, need to be carefully controlled to achieve high yields . Industrial production methods often involve similar bromination reactions but on a larger scale, ensuring the purity and consistency of the product.
Análisis De Reacciones Químicas
3-Bromoperylene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in palladium-catalyzed cross-coupling reactions with boronic acids to form new carbon-carbon bonds.
Oxidation Reactions: The compound can be oxidized to form perylene derivatives with different functional groups.
Reduction Reactions: It can be reduced under specific conditions to form hydrogenated derivatives. Common reagents used in these reactions include palladium catalysts, boronic acids, and oxidizing agents like N-bromosuccinimide. The major products formed depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
3-Bromoperylene is unique due to its bromine substitution, which imparts distinct reactivity and properties compared to other perylene derivatives. Similar compounds include:
Perylene: The parent compound without the bromine atom, used as a starting material for various derivatives.
3,10-Dibromoperylene: A derivative with two bromine atoms, offering different reactivity and applications.
Perylene Diimides: Known for their use in dyes and pigments, these compounds have different functional groups attached to the perylene core.
3-Bromoperylene stands out due to its specific reactivity and the ability to form unique derivatives, making it valuable in various fields of research and industry.
Propiedades
IUPAC Name |
3-bromoperylene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Br/c21-18-11-10-16-14-7-2-5-12-4-1-6-13(19(12)14)15-8-3-9-17(18)20(15)16/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBMCEWKAPSTOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C5C(=CC=C4)C(=CC=C5C3=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00473295 | |
| Record name | 3-bromoperylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00473295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23683-68-3 | |
| Record name | 3-bromoperylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00473295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3-Bromoperylene such a useful synthetic precursor?
A: 3-Bromoperylene is particularly valuable due to its reactivity towards palladium-catalyzed cross-coupling reactions. This allows for the introduction of various substituents at the 3-position of the perylene core, enabling the fine-tuning of the molecule's properties for specific applications. [, , ]
Q2: Can you provide an example of a successful application of 3-Bromoperylene in material science?
A: Researchers successfully synthesized 3-fluoroterrylene, a promising molecular nanoprobe for single-molecule optical sensing, using 3-Bromoperylene as a starting material. [] The synthesis involved a palladium-catalyzed cross-coupling reaction between 3-Bromoperylene and 4-fluoronaphthalene-1-boronic acid pinacol ester, followed by oxidative cyclodehydrogenation. This highlights the potential of 3-Bromoperylene derivatives in developing advanced sensing materials.
Q3: Are there alternative synthetic routes to access perylene derivatives with specific functionalities besides using 3-Bromoperylene?
A: While 3-Bromoperylene is a versatile building block, alternative synthetic pathways exist. For instance, terrylene and its isomer benzo[4,5]indeno[1,2,3-cd]perylene can be synthesized through oxidative cyclodehydrogenation of 3-(1-naphthyl)perylene. [] This highlights the diversity of synthetic strategies available for tailoring perylene-based materials.
Q4: What analytical techniques are crucial for characterizing 3-Bromoperylene and its derivatives?
A4: Various analytical methods are employed to characterize 3-Bromoperylene and its derivatives. These include:
- Nuclear Magnetic Resonance (NMR) spectroscopy: Provides structural information and can be used to monitor reaction progress. []
- X-ray crystallography: Determines the solid-state structure of synthesized compounds, providing valuable insights into their packing and potential intermolecular interactions. [, ]
- UV-Vis and fluorescence spectroscopy: Characterize the optical properties of perylene derivatives, which are crucial for applications in optoelectronics and sensing. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
